![molecular formula C12H22O3 B14323601 2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane CAS No. 110128-73-9](/img/structure/B14323601.png)
2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane is an organic compound that belongs to the class of oxanes. This compound is characterized by its unique structure, which includes an ethoxy group, two methyl groups, and a prop-2-en-1-yl group attached to an oxane ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a strong acid catalyst.
Methylation: The methyl groups can be added through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.
Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced through an allylation reaction using allyl bromide and a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is essential for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the oxane ring or the allyl group, resulting in the formation of alcohols or alkanes.
Substitution: The ethoxy and methyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are frequently employed.
Major Products
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various ether and alkyl derivatives.
Aplicaciones Científicas De Investigación
2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethoxy-6-(prop-2-enyl)-cyclohex-2-en-1-one
- 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol
Uniqueness
2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane is unique due to its specific combination of functional groups and its oxane ring structure. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
110128-73-9 |
|---|---|
Fórmula molecular |
C12H22O3 |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
2-ethoxy-3,5-dimethyl-6-prop-2-enoxyoxane |
InChI |
InChI=1S/C12H22O3/c1-5-7-14-12-10(4)8-9(3)11(15-12)13-6-2/h5,9-12H,1,6-8H2,2-4H3 |
Clave InChI |
OWYZUKIPIGUISH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1C(CC(C(O1)OCC=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


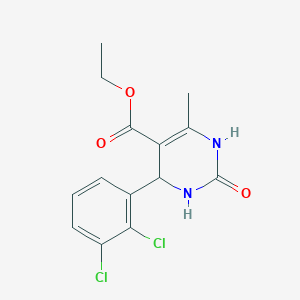
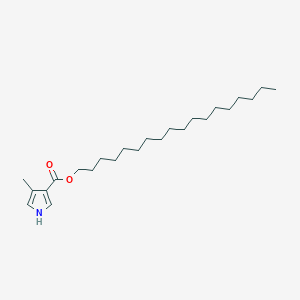
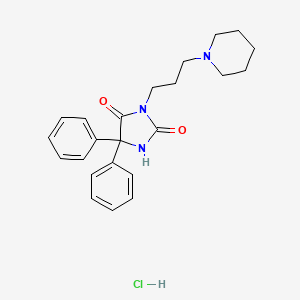


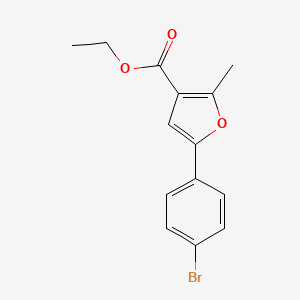
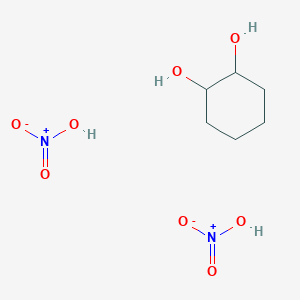
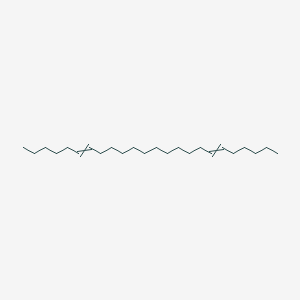
![4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid](/img/structure/B14323580.png)
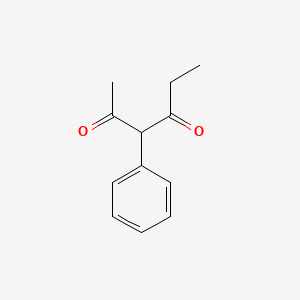
![3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B14323589.png)
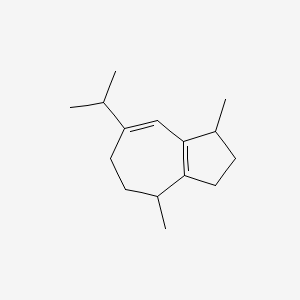

![2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol](/img/structure/B14323615.png)
